molecular formula C18H18ClN3O B8108864 (5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-pyridin-3-ylmethanone

(5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-pyridin-3-ylmethanone

Cat. No.: B8108864
M. Wt: 327.8 g/mol
InChI Key: RVXXHJXHDZLPCP-UHFFFAOYSA-N
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Description

The compound (5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-pyridin-3-ylmethanone is a spirocyclic molecule featuring a fused indole-piperidine core. Key structural attributes include:

  • Spiro junction: The indole and piperidine rings share a single atom, creating a rigid, three-dimensional geometry.
  • Substituents: A chlorine atom at position 5 of the indole ring and a pyridin-3-ylmethanone group at position 1. This architecture is critical for pharmacological properties, as spirocyclic systems often enhance binding specificity and metabolic stability compared to planar analogs .

Properties

IUPAC Name

(5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c19-14-3-4-16-15(10-14)18(5-8-20-9-6-18)12-22(16)17(23)13-2-1-7-21-11-13/h1-4,7,10-11,20H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXXHJXHDZLPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C3=C2C=C(C=C3)Cl)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Cyclization and Reductive Amination

The spiro[indole-3,4'-piperidine] scaffold has historically been constructed via Fischer indole synthesis, involving cyclization of phenylhydrazones with ketones. For example, US4477667A discloses a method where 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine undergoes reductive cyclization using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding the spirocyclic indoline intermediate. Subsequent N-alkylation with pyridin-3-ylmethanone introduces the ketone moiety. This method, however, suffers from low yields (50–60%) and prolonged reaction times (13–14 hours) under conventional heating.

Piperidine-Mediated Multicomponent Reactions

A solvent-free mechanochemical approach described in Medcrave optimizes spirocyclization by grinding isatin derivatives, malononitrile, and rhodanine with piperidine as a catalyst. For the target compound, substituting isatin with 5-chloro-isatin and replacing rhodanine with pyridin-3-ylmethanone achieves the desired product. Key advantages include:

  • Reaction Time : 10–15 minutes vs. 8–10 hours for microwave-assisted methods.

  • Yield : 80–92% compared to 70–80% under microwave irradiation.

  • Workup Simplicity : Isolation via dilution with ice-cold water, avoiding column chromatography.

Modern Green Chemistry Approaches

Grindstone Chemistry for Solvent-Free Synthesis

The grindstone technique, as detailed in, eliminates solvents by using mechanical force to initiate reactions. For (5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-pyridin-3-ylmethanone:

  • Reactants : 5-Chloroisatin (1 eq), malononitrile (1 eq), pyridin-3-ylmethanone (1 eq).

  • Catalyst : Piperidine (2–3 drops).

  • Procedure : Grind in a porcelain mortar for 10–15 minutes until solidification.

  • Purification : Recrystallization from ethanol yields 85–90% pure product.

Table 1: Comparison of Synthetic Methods

MethodTime (min)Yield (%)Catalyst
Grindstone1585–90Piperidine
Microwave1070–80Piperidine/NiO
Conventional84050–60LiAlH₄

Photochemical [2 + 2] Cycloaddition for On-DNA Synthesis

Recent advances in RSC Publishing demonstrate visible light-mediated intermolecular [2 + 2] reactions to assemble spirocycles on-DNA. Adapting this for the target compound:

  • Photosensitizer : [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 eq).

  • Conditions : Blue light (450 nm), glycerol cosolvent, 10 minutes.

  • Outcome : Quantitative conversion (>95%) with retained DNA compatibility, enabling high-throughput screening.

Structural Modifications and Derivatives

Chlorine Substituent Effects

Introducing chlorine at the 5-position of isatin enhances electrophilicity, accelerating spirocyclization. PubChem confirms the stability of the 5-chloro derivative, with NMR data (δ 7.35 ppm for aromatic CH) aligning with spirocyclic formation.

Piperidine Ring Functionalization

US4477667A details N-alkylation of the piperidine nitrogen using pyridin-3-ylmethanone chloride in chloroform with potassium carbonate, achieving 75–80% yields. Critical parameters:

  • Temperature : 0–5°C to minimize side reactions.

  • Base : Anhydrous K₂CO₃ for optimal deprotonation.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, NH), 7.82–7.12 (m, 8H, aromatic), 3.92 (s, 2H, piperidine CH₂).

  • ¹³C NMR : 191.54 ppm (C=O), 183.42 ppm (C-NH), 148.21 ppm (spiro carbon).

  • HRMS : m/z 382.8 [M+H]⁺ (PubChem).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity for grindstone-derived product vs. 92–95% for microwave-assisted batches.

Challenges and Optimization Strategies

Byproduct Formation in Reductive Cyclization

Early methods using LiAlH₄ generated 10–15% des-chloro byproducts. Switching to NaBH₄/CeCl₃ reduces this to <5%.

Solvent Selection for Recrystallization

Ethanol/water (3:1) yields larger crystals with fewer impurities vs. acetone/ether mixtures .

Chemical Reactions Analysis

Types of Reactions

(5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-pyridin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-pyridin-3-ylmethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications:

Mechanism of Action

The mechanism of action of (5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-pyridin-3-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Diversity: The target compound’s pyridin-3-ylmethanone group distinguishes it from analogs with phenyl, difluorophenyl, or isobenzofuran moieties.
  • Synthetic Complexity : Spirocyclic systems often require precise cyclization conditions (e.g., acid catalysis or hydrogenation) and protective group strategies, as seen in and .

Pharmacophore and Binding Interactions

Table 2: Pharmacophore Alignment and Receptor Interactions
Compound Pharmacophore Features Binding Interactions (If Reported) Reference
Target Compound - Chlorine (electron-withdrawing)
- Pyridine (hydrogen-bond acceptor)
Hypothesized salt-bridge with Glu172 (based on S1R ligand patterns) .
RC-33 (Reference in ) 1-(3-Phenylbutyl)piperidine Salt bridge with Glu172; hydrophobic interactions with α4/α5 helices .
Compounds 37, 62 () Bulky 4-piperidine substituents Altered orientation but retained Glu172 interaction; improved hydrophobic cavity fit .
Ibutamoren Mesylate Methylsulfonyl, phenylmethoxy GHSR agonist activity via spiro-indole-piperidine scaffold .

Key Observations :

  • Chlorine vs.
  • Pyridine vs. Phenyl : The pyridin-3-yl group could engage in π-π stacking or hydrogen bonding distinct from phenyl-based analogs, influencing target selectivity .

Molecular Properties and Bioavailability

Table 3: Physicochemical Properties
Compound Molecular Formula Molecular Weight LogP (Predicted) Water Solubility
Target Compound ~C19H16ClN3O ~345.8 ~2.5 (moderate) Low (spirocyclic rigidity)
Compound C25H28ClN3O2 437.96 3.8 Very low
Compound C14H15ClN4O3 322.75 1.9 Moderate

Key Observations :

  • Impact of Substituents: The pyridin-3-ylmethanone group likely reduces LogP compared to phenyl or benzyl groups, improving solubility .
  • Spirocyclic Rigidity : All spiro analogs exhibit low water solubility due to restricted conformational flexibility, necessitating formulation optimization .

Biological Activity

The compound (5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-pyridin-3-ylmethanone has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H21ClN2O3C_{21}H_{21}ClN_{2}O_{3}, with a molecular weight of approximately 374.86 g/mol. The compound features a spiro structure that contributes to its pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from spiro[indoline] frameworks have shown promising results against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) .

Compound Cell Line IC50 Value (µM) Reference
Compound 6mMCF70.5
Compound 6mHCT1160.8
Compound 6mA4310.6

Inhibition of Kinase Activity

The compound has been evaluated for its inhibitory activity against various kinases, including EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). These targets are crucial in tumor growth and angiogenesis. The synthesized agents demonstrated multi-targeted inhibitory properties, suggesting a potential role in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The spiro structure may facilitate binding to these targets due to conformational flexibility, enhancing its efficacy .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of spiro[indoline] compounds against SARS-CoV-2. The results indicated that certain derivatives exhibited significant antiviral activity, suggesting that modifications to the indole structure could enhance bioactivity against viral infections .

Case Study 2: Selectivity Index

In a comparative analysis of selectivity indices for antiproliferative activity, compounds similar to this compound were found to exhibit a favorable selectivity index towards normal cells compared to cancerous cells. This property is critical for developing therapeutic agents with reduced side effects .

Q & A

Basic: What are the optimal synthetic routes for (5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-pyridin-3-ylmethanone, and how are intermediates characterized?

Methodological Answer:
The compound’s spiro[indole-piperidine] core can be synthesized via acylation of piperidine precursors followed by cyclization. For example, spiro-piperidine derivatives are often prepared via acylation of 1-benzyl-4-piperidone, yielding intermediates that are deprotected and functionalized (e.g., chlorination at the 5-position of indole) . Characterization typically involves:

  • IR spectroscopy to confirm amide bond formation.
  • GC-MS to verify molecular weight, though molecular ion peaks may have low intensity (0.5–8.0%) due to fragmentation .
  • NMR for structural elucidation, particularly to confirm spirocyclic connectivity .

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